molecular formula C28H34N2O4 B11627117 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11627117
M. Wt: 462.6 g/mol
InChI Key: JWXAHZSGBKFRCE-SHHOIMCASA-N
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Description

The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative featuring a complex substitution pattern. Its structure includes:

  • A 3-hydroxy moiety, enabling hydrogen bonding and influencing reactivity.
  • A 5-[4-(propan-2-yl)phenyl] substituent, contributing hydrophobic character and steric effects.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O4/c1-7-16-34-22-12-13-23(19(4)17-22)26(31)24-25(21-10-8-20(9-11-21)18(2)3)30(15-14-29(5)6)28(33)27(24)32/h7-13,17-18,25,31H,1,14-16H2,2-6H3/b26-24+

InChI Key

JWXAHZSGBKFRCE-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves several steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Considerations

  • Position 4 (Aroyl Group) :
    • Electron-rich benzoyl groups (e.g., 4-methoxy in ) may enhance stability via resonance effects, whereas allyloxy substituents (target compound) could confer reactivity toward nucleophiles .
  • Position 1 (Aminoalkyl Chain): Dimethylaminoethyl (target) vs. diethylaminoethyl (): The shorter alkyl chain in the target may reduce lipophilicity, favoring pharmacokinetic profiles .

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 410.47 g/mol. The compound contains several functional groups, including a dimethylamino group, hydroxyl group, and multiple aromatic rings, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antiviral Effects : Studies have shown that chalcone derivatives can target viral enzymes effectively, suggesting potential antiviral properties for this compound as well .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties, particularly against multidrug-resistant strains .
  • Anti-inflammatory Properties : The presence of specific functional groups may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antiviral Activity

A study highlighted the antiviral potential of chalcone derivatives, which inhibit various viral enzymes such as lactate dehydrogenase and protein kinases. The mechanism involves selective targeting of these enzymes, which are crucial for viral replication . This suggests that our compound could be investigated for similar antiviral properties.

Antimicrobial Activity

Research has indicated that related compounds can inhibit bacterial growth by targeting specific enzymes such as glucosamine-6-phosphate synthase. This mechanism is vital for bacterial cell wall synthesis, making it an effective target for antimicrobial therapy .

Anti-inflammatory Mechanisms

Compounds with similar structures have been noted for their ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antiviral Screening

In a controlled study, a series of chalcone derivatives were screened for antiviral activity against influenza virus. The derivatives exhibited IC50 values ranging from 10 to 50 µM, indicating moderate antiviral efficacy. The compound discussed here could potentially fall within this range due to its structural similarities.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at 25 µg/mL for both pathogens, suggesting that modifications to our compound could enhance its efficacy.

Data Table: Biological Activities Comparison

Activity TypeRelated CompoundObserved EffectReference
AntiviralChalcone DerivativeIC50: 10-50 µM
AntimicrobialSimilar StructureMIC: 25 µg/mL
Anti-inflammatoryRelated CompoundInhibition of COX

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